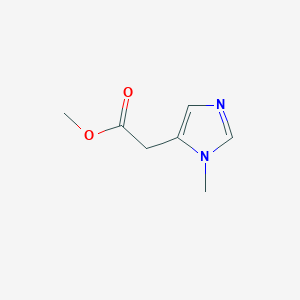
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that contains a 1,2,4-oxadiazole ring, a pyridine ring, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the condensation of methyl carbazate with an aldehyde to form the oxadiazole ring, followed by cyclization and rearrangement reactions . The reaction conditions often include the use of iodine as a catalyst and refluxing the mixture for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Agricultural Chemistry: It has been evaluated for its nematocidal and antifungal activities, showing promise as a pesticide.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with enzymes or receptors in biological systems . These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 1,2,4-oxadiazole-3-carboxylic acid derivatives, share similar structural features and biological activities.
Pyridine Derivatives: Compounds containing pyridine rings, such as nicotinic acid derivatives, also exhibit similar chemical properties and applications.
Uniqueness
1-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the combination of its three distinct ring systems, which confer a unique set of chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N4O3 |
|---|---|
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O3/c1-8-15-12(20-16-8)9-2-4-14-11(6-9)17-5-3-10(7-17)13(18)19/h2,4,6,10H,3,5,7H2,1H3,(H,18,19) |
InChI-Schlüssel |
AIJRGCSMPGTGBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3CCC(C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


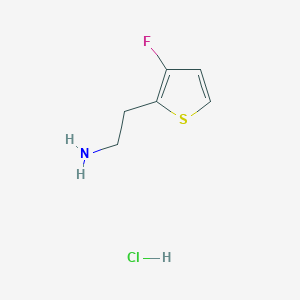
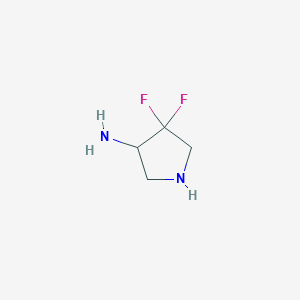


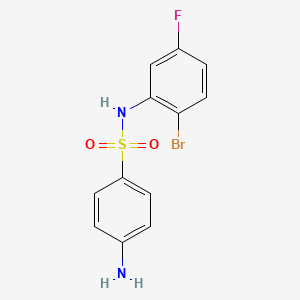
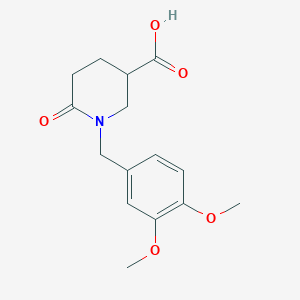
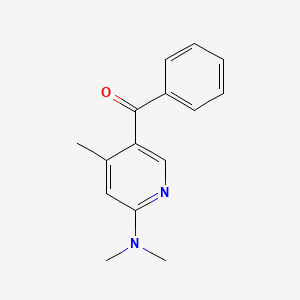
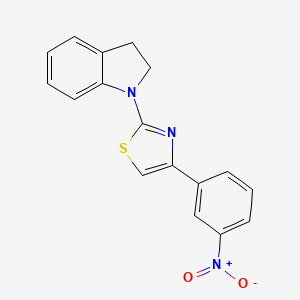
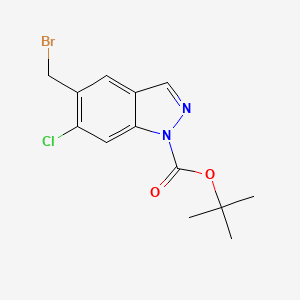

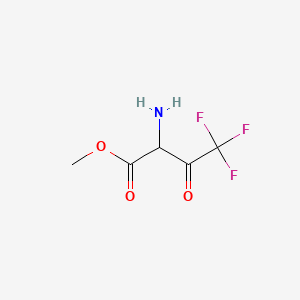

![5,7-Dichloro-N-(m-tolyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13001658.png)
